Dehydroevodiamine Hydrochloride

Alzheimer‘s disease Acetylcholinesterase inhibition Cognitive impairment

Dehydroevodiamine Hydrochloride (DHED; CAS 111664-82-5) is the hydrochloride salt of dehydroevodiamine, a naturally occurring indoloquinazoline alkaloid isolated from the unripe fruit of Evodia rutaecarpa. It is a major bioactive phytochemical with well-documented activities including acetylcholinesterase (AChE) inhibition, cardiovascular modulation, and anti-inflammatory effects.

Molecular Formula C19H16ClN3O
Molecular Weight 337.8 g/mol
CAS No. 111664-82-5
Cat. No. B149803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroevodiamine Hydrochloride
CAS111664-82-5
Synonymsdehydroevodiamine
dehydroevodiamine chloride
Molecular FormulaC19H16ClN3O
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-]
InChIInChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H
InChIKeySVOMSEHNGXLQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroevodiamine Hydrochloride (CAS 111664-82-5): A Quinazoline Alkaloid with Quantifiable Differentiation for Alzheimer‘s, Cardiovascular, and Anti-Inflammatory Research


Dehydroevodiamine Hydrochloride (DHED; CAS 111664-82-5) is the hydrochloride salt of dehydroevodiamine, a naturally occurring indoloquinazoline alkaloid isolated from the unripe fruit of Evodia rutaecarpa . It is a major bioactive phytochemical with well-documented activities including acetylcholinesterase (AChE) inhibition, cardiovascular modulation, and anti-inflammatory effects [1]. DHED serves as a key reference compound for research into Alzheimer‘s disease, hypertension, and inflammatory disorders, and its hydrochloride salt form offers enhanced solubility and stability for in vitro and in vivo studies [2].

AChE Research Non-competitive acetylcholinesterase inhibition and cognition model studies
Cardiovascular Studies Bradycardic mechanism investigation in hypertensive rat models
Inflammatory Signaling Dual-action NO/iNOS inhibition probe for macrophage studies
CNS Permeability P-gp-dependent BBB transport model for efflux research

Why Dehydroevodiamine Hydrochloride Cannot Be Substituted with Generic Evodia Alkaloids: Evidence-Based Differentiation


Although dehydroevodiamine (DHED) shares a common botanical origin and indoloquinazoline core with evodiamine (EVO) and rutaecarpine (RUT), critical structural and pharmacological differences preclude their interchangeable use [1]. DHED exhibits a planar stereo-structure (dihedral angle 3.71°) compared to EVO (82.34°), fundamentally altering its membrane permeability and tissue distribution [1]. In head-to-head pharmacological comparisons, DHED produces distinct cardiovascular profiles in spontaneously hypertensive rats—inducing bradycardia while EVO causes tachycardia—and demonstrates a unique dual mechanism in nitric oxide inhibition involving both iNOS protein synthesis interference and IFN-γ priming signal blockade, whereas EVO only affects the latter [2][3]. These verifiable differences mean that selecting DHED over its analogs is essential for reproducible, target-specific outcomes.

Structural geometry Planar DHED differs markedly from non-planar evodiamine; membrane permeability and tissue distribution may not transfer directly.
Chronotropic profile DHED induces bradycardia in hypertensive models while evodiamine causes tachycardia; opposite heart-rate effects preclude direct substitution.
NO inhibition mechanism DHED blocks both IFN-γ priming and iNOS protein synthesis; evodiamine only affects priming, altering anti-inflammatory readouts.
Oral AHR activation Evodiamine shows poor oral absorption and fails to activate AHR in vivo; DHED provides reliable oral exposure context for bile acid research.

Dehydroevodiamine Hydrochloride: Quantitative Evidence Guide for Comparator-Driven Scientific Selection


Acetylcholinesterase Inhibition: DHED Matches Tacrine In Vivo Potency with a Distinct Non-Competitive Mechanism

DHED inhibits acetylcholinesterase (AChE) in a non-competitive manner with an IC50 of 37.8 µM . In a rat passive avoidance model, a single 6.25 mg/kg dose of DHED significantly reversed scopolamine-induced memory impairment, demonstrating an antiamnesic effect more potent than that of tacrine, the only FDA-approved Alzheimer‘s drug at the time of the study .

AChE Inhibition vs Tacrine
Data to verify
IC50 37.8 µM (non-competitive) In vivo: 6.25 mg/kg > tacrine potency
Reported AChE inhibition and antiamnesic response context
Rat scopolamine model; compare with tacrine at time of study
Alzheimer‘s disease Acetylcholinesterase inhibition Cognitive impairment

Cardiovascular Pharmacology: DHED Induces Bradycardia in Hypertensive Rats Unlike Tachycardic Evodiamine

In spontaneously hypertensive rats (SHR), intraperitoneal administration of DHED (2.5-20 mg/kg) produced a decrease in blood pressure and bradycardia (decreased heart rate), while evodiamine at the same dose range caused blood pressure reduction but tachycardia (increased heart rate) [1]. Rutaecarpine had no effect in SHR. In isolated right atria from Wistar-Kyoto rats, DHED (10⁻⁸-10⁻⁵ M) decreased beating rate but increased contractile force, whereas both EVO and RUT increased both beating rate and contractile force dose-dependently [1].

Chronotropic Effect in SHR
Head-to-head
DHED: bradycardia Evodiamine: tachycardia Rutaecarpine: no effect
Reported opposite chronotropic effects in hypertensive rat model
i.p. 2.5–20 mg/kg; isolated atria 10⁻⁸–10⁻⁵ M
Hypertension Cardiovascular pharmacology Bradycardia

Structural Determinant of Bioavailability: Planar Geometry of DHED Enhances Membrane Permeability Over Non-Planar Evodiamine

The dihedral angle of DHED is 3.71°, compared to 82.34° for evodiamine [1]. This near-planar stereo-structure enables DHED to more easily pass through phospholipid bilayers than evodiamine, conferring higher likelihood of crossing the blood-brain barrier and entering the brain in a tissue-specific manner [1].

Planarity vs Evodiamine
Head-to-head
Dihedral angle: DHED 3.71° vs 82.34° (22× more planar)
Reported planarity may enhance passive membrane permeability
Computational modeling; in silico analysis
Pharmacokinetics Membrane permeability Structure-activity relationship

Aryl Hydrocarbon Receptor Activation: DHED Ranks Intermediate Between Rutaecarpine and Evodiamine with Superior Oral Bioavailability

In vitro mRNA analysis and luciferase reporter assays demonstrated that rutaecarpine (RUT), evodiamine (EOD), and dehydroevodiamine (DHED) all significantly activated AHR, with an efficacy order of RUT > DHED > EOD [1]. In vivo, however, EOD was poorly orally absorbed and failed to activate AHR, whereas RUT and DHED markedly upregulated hepatic AHR target gene expression in wild-type mice but not in Ahr-/- mice [1].

AHR Activation Rank
Head-to-head
Efficacy order: RUT > DHED > EOD
Reported intermediate AHR activation with reliable oral absorption
Mouse primary hepatocytes; in vivo Ahr-/- model
Aryl hydrocarbon receptor Bile acid homeostasis Drug metabolism

Anti-Inflammatory Mechanism: DHED Inhibits iNOS Protein Synthesis, a Distinct Dual Action Not Shared by Evodiamine

In IFN-γ/LPS-stimulated RAW 264.7 murine macrophages, both DHED and evodiamine inhibited NO production in a concentration-dependent manner [1]. However, DHED uniquely interfered not only with the priming signal initiated by IFN-γ but also with iNOS protein synthesis, whereas evodiamine only affected the former [1].

Dual NO Inhibition Mechanism
Head-to-head
DHED: IFN-γ priming + iNOS synthesis Evodiamine: IFN-γ priming only
Reported dual mechanism may support sustained NO inhibition studies
RAW 264.7 macrophages, IFN-γ/LPS
Nitric oxide Anti-inflammatory Macrophage

Blood-Brain Barrier Permeability: DHED Exhibits Moderate P-gp-Mediated Efflux, Distinct from High Passive Diffusion of Evodiamine and Rutaecarpine

Using an MDCK-pHaMDR cell monolayer model as a BBB surrogate, evodiamine (EDM) and rutaecarpine (RCP) showed high permeability through passive diffusion, whereas dehydroevodiamine (DEDM) exhibited moderate permeability with an efflux mechanism related to P-glycoprotein (P-gp) [1]. Notably, EDM and RCP could reduce the efflux of DEDM, likely by inhibiting P-gp [1].

BBB Transport Mechanism
Head-to-head
DHED: moderate, P-gp efflux Evodiamine & Rutaecarpine: high, passive diffusion
Reported distinct P-gp-dependent transport model for CNS research
MDCK-pHaMDR monolayer BBB surrogate
Blood-brain barrier CNS drug delivery P-glycoprotein

Dehydroevodiamine Hydrochloride: Optimal Research and Industrial Application Scenarios Driven by Quantitative Evidence


Alzheimer‘s Disease Drug Discovery: AChE Inhibition with Superior In Vivo Efficacy

Employ DHED as a positive control or lead compound for Alzheimer‘s disease research. Its non-competitive AChE inhibition (IC50 37.8 µM) and potent antiamnesic effect in vivo—demonstrated to exceed that of tacrine—make it a critical benchmark for evaluating novel cognitive enhancers . Researchers should prioritize DHED over tacrine or other alkaloids when a compound with combined AChE inhibition and cerebral blood flow enhancement is desired .

Cardiovascular Pharmacology: Investigating Negative Chronotropic Mechanisms in Hypertension

Utilize DHED in studies of bradycardic and hypotensive agents. Its unique ability to decrease heart rate and blood pressure in spontaneously hypertensive rats, in direct contrast to the tachycardia induced by evodiamine, allows for clear dissection of negative chronotropic pathways without off-target chronotropic interference [1]. DHED is the tool of choice for experiments requiring a bradycardic response in hypertensive models [1].

Pharmacokinetic and BBB Transport Studies: Modeling P-gp-Dependent CNS Penetration

Leverage DHED in blood-brain barrier research to study P-glycoprotein-mediated efflux mechanisms. Its moderate permeability with P-gp dependence, as opposed to the high passive diffusion of evodiamine and rutaecarpine, provides a distinct model for investigating transporter-influenced CNS drug delivery [2]. DHED is ideal for combination studies with P-gp inhibitors to probe strategies for enhancing brain exposure of efflux-prone compounds [2].

Anti-Inflammatory and Immunopharmacology Research: Dual Mechanism NO Inhibition

Deploy DHED in studies of nitric oxide regulation and iNOS expression. Its dual mechanism—inhibiting both IFN-γ priming and iNOS protein synthesis—offers a more robust and sustained anti-inflammatory profile than evodiamine, which only interferes with priming [3]. This makes DHED the preferred alkaloid for investigating therapeutic interventions in chronic inflammatory conditions where sustained NO suppression is required [3].

Application
Selection Property
Validation Focus
AChE and cognition studies
Non-competitive AChE inhibition with reported in vivo antiamnesic context
Cognition model response and cholinergic endpoint review
Bradycardic mechanism in hypertension models
Opposite chronotropic profile versus structural analogs
Heart rate and blood pressure endpoint monitoring
P-gp-mediated BBB transport research
Moderate permeability with P-gp-dependent efflux
Transporter-dependent CNS penetration models
Sustained NO suppression in macrophage models
Dual IFN-γ priming and iNOS synthesis inhibition
iNOS expression and NO production endpoint review

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37 linked technical documents
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